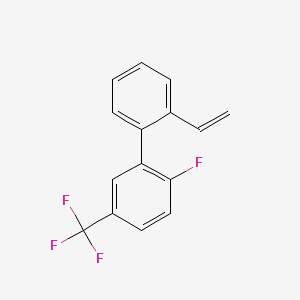
2'-Ethenyl-2-fluoro-5-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE is an organofluorine compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of fluorinated biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also influence cellular pathways by altering the physicochemical properties of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but lacks the vinyl group.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a vinyl group.
Trifluoromethyl-substituted biphenyls: Various derivatives with different substituents on the biphenyl core.
Uniqueness
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE is unique due to the combination of fluorine, trifluoromethyl, and vinyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific molecular interactions.
Properties
Molecular Formula |
C15H10F4 |
|---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H10F4/c1-2-10-5-3-4-6-12(10)13-9-11(15(17,18)19)7-8-14(13)16/h2-9H,1H2 |
InChI Key |
PMPQQKITRLOACQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)
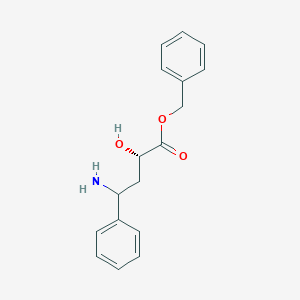

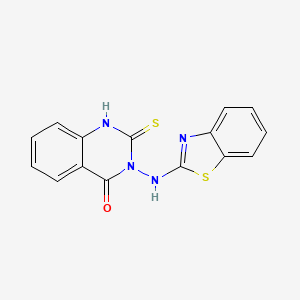
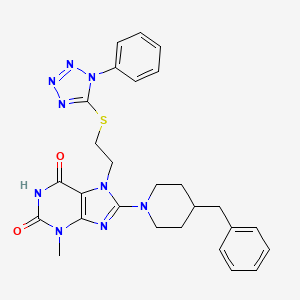
![[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14112035.png)

![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
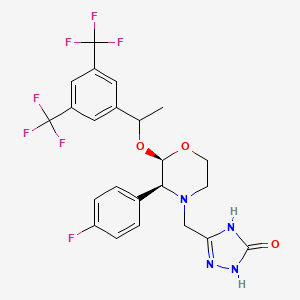

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
